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Compound of Interest

Compound Name: Methyl 2-methylnicotinate

Cat. No.: B140655 Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals on the

distinct spectroscopic characteristics of methyl 2-methylnicotinate and its positional isomers.

This guide provides a comparative analysis of their Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

The positional isomers of methyl 2-methylnicotinate, which include methyl 4-methylnicotinate,

methyl 5-methylnicotinate, and methyl 6-methylnicotinate, are of significant interest in medicinal

chemistry and drug development due to their presence as key structural motifs in various

pharmacologically active molecules. A clear and definitive method for distinguishing between

these isomers is crucial for ensuring the correct molecular identity in synthesis and quality

control. Spectroscopic techniques such as NMR, IR, and MS provide a powerful toolkit for this

purpose, with each method offering unique insights into the molecular structure.

Data Presentation: A Spectroscopic Comparison
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR

spectroscopy, and Mass Spectrometry for the different isomers of methyl 2-methylnicotinate.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
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Compoun
d

H-2 H-4 H-5 H-6 -OCH₃ Ar-CH₃

Methyl 2-

methylnicot

inate

- 8.13 (dd) 7.14 (dd) 8.63 (dd) 3.87 (s) 2.76 (s)

Methyl 4-

methylnicot

inate

8.92 (s) - 7.24 (d) 8.49 (d) 3.90 (s) 2.43 (s)

Methyl 5-

methylnicot

inate

8.99 (d) 8.16 (dd) - 8.40 (d) 3.91 (s) 2.40 (s)

Methyl 6-

methylnicot

inate

8.98 (d) 8.11 (dd) 7.29 (d) - 3.92 (s) 2.61 (s)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
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Comp
ound

C-2 C-3 C-4 C-5 C-6 C=O -OCH₃ Ar-CH₃

Methyl

2-

methyln

icotinat

e

157.0 124.9 138.8 122.9 151.8 167.3 52.3 22.5

Methyl

4-

methyln

icotinat

e

150.3 129.4 147.1 125.1 148.0 166.5 52.2 17.8

Methyl

5-

methyln

icotinat

e

152.8 127.3 139.7 132.8 147.5 166.2 52.2 18.2

Methyl

6-

methyln

icotinat

e

149.2 124.7 137.0 122.0 158.8 166.3 52.0 24.2

Table 3: IR Spectroscopic Data (Key Absorptions in cm⁻¹)
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Compound
C=O
Stretch

C=C/C=N
Stretch

C-O Stretch
C-H Stretch
(Aromatic)

C-H Stretch
(Aliphatic)

Methyl 2-

methylnicotin

ate

~1730 ~1590, 1450 ~1280, 1120 ~3050 ~2950

Methyl 4-

methylnicotin

ate

~1725 ~1595, 1460 ~1290, 1110 ~3040 ~2960

Methyl 5-

methylnicotin

ate

~1728 ~1590, 1470 ~1285, 1115 ~3060 ~2955

Methyl 6-

methylnicotin

ate

~1724 ~1580, 1455 ~1270, 1130 ~3070 ~2950

Table 4: Mass Spectrometry Data (m/z)

Compound Molecular Ion (M⁺) Key Fragmentation Peaks

Methyl 2-methylnicotinate 151
120 ([M-OCH₃]⁺), 92 ([M-

COOCH₃]⁺)

Methyl 4-methylnicotinate 151
120 ([M-OCH₃]⁺), 92 ([M-

COOCH₃]⁺)

Methyl 5-methylnicotinate 151
120 ([M-OCH₃]⁺), 92 ([M-

COOCH₃]⁺)

Methyl 6-methylnicotinate 151
120 ([M-OCH₃]⁺), 92 ([M-

COOCH₃]⁺)

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below to ensure

reproducibility.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the methyl 2-methylnicotinate isomer in

approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher field instrument.

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16-32.

Relaxation Delay: 1-2 seconds.

Spectral Width: -2 to 12 ppm.

Referencing: The residual CHCl₃ signal at 7.26 ppm is used as an internal reference.

¹³C NMR Acquisition:

Spectrometer: 100 MHz or higher.

Pulse Program: Proton-decoupled pulse sequence.

Number of Scans: 1024 or more, depending on sample concentration.

Relaxation Delay: 2 seconds.

Spectral Width: 0 to 200 ppm.

Referencing: The CDCl₃ triplet at 77.16 ppm is used as an internal reference.

Infrared (IR) Spectroscopy
Sample Preparation: For liquid samples, a thin film is prepared between two potassium

bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet is prepared

by grinding a small amount of the sample with dry KBr powder and pressing the mixture into
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a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both

liquid and solid samples by placing a small amount directly on the ATR crystal.

Data Acquisition:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and

automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable volatile solvent such as methanol or acetonitrile.

Data Acquisition (Electron Ionization - EI):

Spectrometer: Gas Chromatography-Mass Spectrometer (GC-MS) or a direct insertion

probe.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Mass Range: m/z 40-400.

For GC-MS, an appropriate capillary column (e.g., DB-5ms) and temperature program

should be used to separate the isomers before mass analysis.

Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic comparison of the

methyl 2-methylnicotinate isomers.
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Workflow for Spectroscopic Comparison of Isomers
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Caption: General workflow for the spectroscopic analysis and comparison of methyl 2-
methylnicotinate isomers.

To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of Methyl 2-
Methylnicotinate Isomers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b140655#spectroscopic-comparison-of-methyl-2-
methylnicotinate-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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